![molecular formula C14H14ClN3O2S B3916263 ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3916263.png)
ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate, also known as CTZ, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CTZ is a thiazole derivative that has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The exact mechanism of action of ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it has been suggested that ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate may exert its biological effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to have antiviral properties, inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus. In addition, ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is its broad-spectrum antimicrobial activity, making it a potentially useful compound for the treatment of various infections. However, one limitation of ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of new derivatives of ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate with improved biological activity and solubility. Additionally, further studies could be conducted to investigate the potential use of ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Conclusion:
In conclusion, ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. While there are limitations to the use of ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate in certain applications, there are several future directions for the study of this compound that could lead to new discoveries and potential therapeutic applications.
Scientific Research Applications
Ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
ethyl 2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-3-20-13(19)12-9(2)17-14(21-12)18-16-8-10-5-4-6-11(15)7-10/h4-8H,3H2,1-2H3,(H,17,18)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOPZWSOTUBGDI-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NN=CC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N/N=C/C2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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